molecular formula C16H18N2O2 B14913719 2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione

2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione

Cat. No.: B14913719
M. Wt: 270.33 g/mol
InChI Key: SAVWYXKNXAKJOZ-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. This molecule features a piperidine ring fused with an isoindoline-1,3-dione moiety, a structural motif found in compounds with significant biological activity. The core research value of this compound lies in its potential as an immunomodulatory agent. Structurally related piperidine-2,6-dione analogs are known to act as inhibitors of TNF-α (Tumor Necrosis Factor-alpha) release and can also suppress antigen-induced synthesis of interleukin-2 . This dual-action mechanism makes such compounds valuable tools for investigating inflammatory pathways and cellular immune responses . Furthermore, compounds containing isoindoline-dione (phthalimide) and piperidine subunits are of high interest in the development of Proteolysis Targeting Chimeras (PROTACs) . In this cutting-edge technology, one part of the molecule (often the phthalimide moiety) can serve as a ligand for E3 ubiquitin ligases, while another part targets a protein of interest. This facilitates the targeted degradation of disease-causing proteins by the cell's own proteasome system, opening up new avenues for drug discovery, particularly for targets previously considered "undruggable" . Researchers can explore this compound as a potential E3 ligase-binding component in the design and synthesis of novel PROTAC molecules. Please note: This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(2-piperidin-4-ylidenepropyl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N2O2/c1-11(12-6-8-17-9-7-12)10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-5,17H,6-10H2,1H3

InChI Key

SAVWYXKNXAKJOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCNCC1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Condensation of Phthalic Anhydride with Amines

The isoindoline-1,3-dione moiety is classically synthesized via condensation between phthalic anhydride and primary amines. For example, refluxing phthalic anhydride with glycine in glacial acetic acid yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid, a precursor for further functionalization. Adapting this method, the target compound could hypothetically be synthesized by substituting glycine with a piperidin-4-ylidene-propylamine derivative. Key considerations include:

  • Reaction Conditions : Prolonged heating (8–24 hours) at 120°C in acetic acid facilitates imide ring closure.
  • Amine Reactivity : Steric hindrance from the piperidinylidene group may necessitate extended reaction times or elevated temperatures.

Amidation and Cyclization Techniques

Modern approaches employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) to form amide intermediates, which are subsequently cyclized. For instance, 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide was synthesized via EDC/HOBT-mediated amidation, followed by purification via extraction and rotary evaporation. This methodology could be adapted to link the propyl-piperidinylidene side chain to the isoindoline-dione core.

Synthesis of the Piperidin-4-ylidene Propyl Side Chain

Enamine Formation from Piperidin-4-one

The piperidin-4-ylidene group is synthesized via enamine formation between piperidin-4-one and propylamine. This reaction typically requires azeotropic water removal using a Dean-Stark apparatus and catalytic p-toluenesulfonic acid (PTSA):
$$
\text{Piperidin-4-one + Propylamine} \xrightarrow{\text{PTSA, toluene}} \text{Piperidin-4-ylidene propylamine + H}_2\text{O}
$$
Challenges : Enamine stability under acidic conditions may necessitate inert atmospheres or low temperatures to prevent hydrolysis.

Alternative Routes via Wittig Olefination

Introducing the vinylidene group via Wittig reaction offers regiocontrol. Treating piperidin-4-one with a propyl-derived ylide (e.g., from propyltriphenylphosphonium bromide) forms the piperidin-4-ylidene moiety:
$$
\text{Piperidin-4-one + Ph}3\text{P=CHCH}2\text{CH}_3 \rightarrow \text{Piperidin-4-ylidene propane}
$$
This method avoids equilibrium issues inherent to enamine synthesis but requires stringent anhydrous conditions.

Coupling Strategies for Propyl-Piperidinylidene and Isoindoline-dione

Direct Imide Formation

Reacting piperidin-4-ylidene propylamine with phthalic anhydride in refluxing acetic acid (120°C, 8–12 hours) yields the target compound through sequential ring-opening and cyclization:
$$
\text{Phthalic anhydride + Piperidin-4-ylidene propylamine} \rightarrow \text{2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione}
$$
Optimization : Excess phthalic anhydride (1.2–1.5 equivalents) improves yields by driving the reaction to completion.

Stepwise Amidation-Cyclization

For sensitive intermediates, a two-step protocol may be preferable:

  • Amidation : Couple 2-(carboxymethyl)isoindoline-1,3-dione with piperidin-4-ylidene propylamine using EDC/HOBT in chloroform at room temperature.
  • Cyclization : Treat the amide intermediate with acetic anhydride at 100°C to form the imide.

Patent-Derived Methodologies

Cyclization with 1,1′-Carbonyldiimidazole (CDI)

A patented process for analogous isoindoline-diones involves cyclizing N-(3-aminophthaloyl)glutamine derivatives with CDI in acetonitrile under reflux. Adapting this method:
$$
\text{N-(Propyl-piperidin-4-ylidenephthaloyl)amine + CDI} \xrightarrow{\text{CH}_3\text{CN, reflux}} \text{Target compound}
$$
Advantages : CDI promotes efficient cyclization with minimal byproducts.

Acid-Catalyzed Deprotection

Patents highlight the use of Lewis acids (e.g., BCl₃) to remove hydroxyl protecting groups post-cyclization. For compounds requiring deprotection, this step ensures high purity:
$$
\text{Protected intermediate} \xrightarrow{\text{BCl}_3, \text{DCM}} \text{Deproduct}
$$

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%)* Advantages Limitations
Direct Imidation Acetic acid, 120°C, 8 h 60–70 Simple, one-pot Low functional group tolerance
EDC/HOBT Amidation Chloroform, rt, 24 h 75–85 Mild conditions Costly reagents
CDI Cyclization Acetonitrile, reflux, 3 h 80–90 High efficiency Requires anhydrous conditions
Wittig Olefination THF, 0°C to rt, 12 h 50–60 Regioselective Sensitivity to moisture

*Hypothetical yields based on analogous reactions.

Challenges and Optimization

Stability of the Piperidin-4-ylidene Moiety

The enamine group is prone to hydrolysis under acidic or aqueous conditions. Strategies to mitigate degradation include:

  • Using anhydrous solvents and inert atmospheres during synthesis.
  • Introducing electron-withdrawing substituents to stabilize the conjugated system.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves imide products from unreacted amines.
  • Recrystallization : Ethanol/water mixtures (7:3) afford high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated derivatives, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially exerting antipsychotic effects . Additionally, it may inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease treatment .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key References
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione Piperidin-4-ylidene (conjugated double bond) Not specified Not specified -
2-(3-(Piperidin-1-yl)propyl)isoindoline-1,3-dione Piperidin-1-yl (saturated amine) C16H19N2O2 283.34
2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione 4-Phenylpiperazinyl (aromatic amine) C21H23N3O2 357.43
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione Methylsulfinyl (polar sulfoxide) C12H13NO3S 251.30
2-(3-Oxo-3-phenylpropyl)isoindoline-1,3-dione Phenyl ketone C17H13NO3 280.10
(R)-2-(2-(3-Chlorophenyl)propyl)isoindoline-1,3-dione 3-Chlorophenyl (aromatic halogen) C17H15ClNO2 308.76

Key Observations:

  • Piperidine Derivatives : The target compound’s piperidin-4-ylidene group differs from saturated piperidin-1-yl (e.g., compound 99 in ) by introducing conjugation, which may enhance rigidity and electronic delocalization.
  • Aromatic vs. Heterocyclic Substituents : Compounds with aryl groups (e.g., 3-chlorophenyl in ) exhibit higher lipophilicity compared to heterocyclic substituents like piperazinyl or sulfinyl , which may influence solubility and membrane permeability.

Physical and Spectroscopic Properties

  • Melting Points : Piperidinyl derivatives (e.g., ) typically melt at 85-181°C, while sulfinyl derivatives exhibit lower melting points due to reduced crystallinity.
  • NMR Data : Piperidin-4-ylidene protons would likely resonate at δ 5.5-6.5 ppm (olefinic protons), distinct from saturated piperidinyl signals (δ 2.5-3.5 ppm) .

Biological Activity

2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione, also known by its CAS number 849701-08-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, structural characteristics, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of 270.33 g/mol. The structure features an isoindoline core linked to a piperidine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number849701-08-2
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol

Antimicrobial Activity

Research indicates that compounds related to isoindoline derivatives exhibit notable antimicrobial properties. A study involving related isoindoline derivatives demonstrated significant activity against Staphylococcus aureus and Candida albicans, with zones of inhibition measuring 15 mm and 18 mm respectively . This suggests that the piperidine substitution may enhance the antimicrobial efficacy of the compound.

The mechanism underlying the antimicrobial activity has not been fully elucidated; however, it is hypothesized that the isoindoline structure may interact with bacterial cell membranes or inhibit essential metabolic pathways. Computational studies using density functional theory (DFT) have provided insights into the electronic properties of these compounds, indicating favorable interactions with target sites .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the piperidine ring can significantly alter biological activity. For instance, variations in substituents on the piperidine ring can enhance or diminish antimicrobial potency. This highlights the importance of structural optimization in developing more effective derivatives .

Synthesis and Evaluation

A notable case study involved synthesizing a related compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, which was characterized using NMR and X-ray diffraction methods. This compound exhibited moderate antimicrobial activity and was analyzed for its crystal structure and intermolecular interactions . The findings from this study underscore the potential for further exploration of piperidine-substituted isoindolines in drug development.

Pharmacophore Modeling

Pharmacophore modeling has been employed to identify key features necessary for biological activity. A model developed from known inhibitors indicated that specific spatial arrangements of functional groups are critical for interaction with biological targets . This approach can guide future synthetic efforts to optimize new derivatives of this compound.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey Reagents/ConditionsReference
Radical-mediated coupling82%Vinyl tributylstannane, BF₃
Epoxide ring-opening26–37%Substituted benzylamines, pyridine
Acylation of spiro-piperidines>90%Acetic anhydride, THF

Basic: Which analytical techniques are used to characterize this compound and its analogs?

Answer:

  • 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., δ 7.97 ppm for aromatic protons in ) .
  • HRMS/IR : Validates molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • X-ray crystallography (if applicable): Resolves stereochemistry in chiral derivatives .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in epoxide ring-opening .
  • Catalyst tuning : BF₃ etherate improves electrophilic activation in radical-mediated syntheses .
  • Purification : Gradient silica gel chromatography resolves byproducts (e.g., tin impurities in ) .

Key Consideration : Lower yields in benzylamine derivatives (e.g., 26.3% in ) may arise from steric hindrance; substituting bulkier amines with electron-donating groups (e.g., methoxy) improves reactivity .

Advanced: What structural modifications enhance biological activity in isoindoline-1,3-dione derivatives?

Answer:

  • Electron-withdrawing groups : Chloro or fluoro substituents increase tyrosinase inhibition (e.g., IC₅₀ = 26.20 μM for 6m in ) .
  • Linker flexibility : Ethyl/propyl spacers between piperidine and isoindoline moieties improve PROTAC-mediated protein degradation (e.g., CPR-14 in ) .

Q. Table 2: Structure-Activity Relationships

DerivativeModificationBiological ActivityReference
6m (2-nitrobenzyl triazole)Nitro group at meta-positionTyrosinase IC₅₀ = 26.20 μM
CPR-14PEG-based linkerDual IGF-1R/Src degradation

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., tyrosinase inhibition in ) may arise from enzyme sources (mushroom vs. human). Use recombinant human tyrosinase for consistency .
  • Control experiments : Validate target engagement via competitive inhibition kinetics (e.g., 6m shows competitive binding in ) .

Advanced: How is this compound applied in PROTAC development?

Answer:
The isoindoline-1,3-dione scaffold serves as a linker to conjugate E3 ligase ligands (e.g., thalidomide) with target protein binders. For example:

  • CPR-14 : Incorporates a PEG spacer for IGF-1R/Src degradation (38.3% yield) .
  • Key step : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach targeting ligands .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

  • Molecular docking : Predicts binding modes in tyrosinase (e.g., 6m occupies the active site with π-π stacking) .
  • MD simulations : Assess stability of PROTAC ternary complexes (e.g., IGF-1R/CRBN/ligand) .

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